molecular formula C19H24N2 B5889154 1-benzyl-4-(2-phenylethyl)piperazine

1-benzyl-4-(2-phenylethyl)piperazine

Cat. No.: B5889154
M. Wt: 280.4 g/mol
InChI Key: SGUJYFIRHNIPPT-UHFFFAOYSA-N
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Description

1-benzyl-4-(2-phenylethyl)piperazine is a synthetic compound belonging to the piperazine class. Piperazines are a group of chemicals that have a wide range of applications in pharmaceuticals, agriculture, and industrial processes. This particular compound is known for its unique structure, which includes a benzyl group and a phenylethyl group attached to a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-(2-phenylethyl)piperazine typically involves the reaction of piperazine with benzyl chloride and 2-phenylethyl chloride under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-(2-phenylethyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-benzyl-4-(2-phenylethyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-4-(2-phenylethyl)piperazine involves its interaction with various molecular targets, including neurotransmitter receptors in the brain. It is known to act as an agonist or antagonist at certain receptors, leading to changes in neurotransmitter levels and subsequent physiological effects. The compound’s effects on the central nervous system are thought to be mediated through its action on dopamine and serotonin receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-4-(2-phenylethyl)piperazine is unique due to its dual substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl and phenylethyl groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-benzyl-4-(2-phenylethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2/c1-3-7-18(8-4-1)11-12-20-13-15-21(16-14-20)17-19-9-5-2-6-10-19/h1-10H,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUJYFIRHNIPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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